molecular formula C12H26Se2 B12800162 Diselenide, dihexyl CAS No. 52056-08-3

Diselenide, dihexyl

Cat. No.: B12800162
CAS No.: 52056-08-3
M. Wt: 328.3 g/mol
InChI Key: NFSGNLIEXYVKCR-UHFFFAOYSA-N
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Description

Diselenide, dihexyl is an organoselenium compound characterized by the presence of two hexyl groups attached to a diselenide moiety

Chemical Reactions Analysis

Types of Reactions: Diselenide, dihexyl undergoes various chemical reactions, including:

    Oxidation: Diselenides can be oxidized to form selenoxides or selenones.

    Reduction: Reduction of diselenides typically yields selenols.

    Substitution: Diselenides can participate in substitution reactions where the selenium atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides or aryl halides are used in substitution reactions.

Major Products Formed:

    Oxidation: Selenoxides or selenones.

    Reduction: Selenols.

    Substitution: Various organoselenium compounds depending on the substituent introduced.

Scientific Research Applications

Diselenide, dihexyl has several scientific research applications:

Mechanism of Action

The mechanism of action of diselenide, dihexyl involves its ability to undergo redox reactions, which can modulate the oxidative state of biological systems. The selenium atoms in the compound can interact with thiol groups in proteins, leading to the formation of selenoproteins that play crucial roles in cellular redox homeostasis . This interaction can influence various molecular pathways, including those involved in antioxidant defense and apoptosis.

Comparison with Similar Compounds

  • Diphenyl diselenide
  • Dibutyl diselenide
  • Dioctyl diselenide

Comparison: Diselenide, dihexyl is unique due to its hexyl groups, which impart distinct physicochemical properties compared to other diselenides. For instance, diphenyl diselenide has aromatic phenyl groups, making it more rigid and less flexible than this compound. Dibutyl and dioctyl diselenides have shorter and longer alkyl chains, respectively, which affect their solubility and reactivity .

Properties

CAS No.

52056-08-3

Molecular Formula

C12H26Se2

Molecular Weight

328.3 g/mol

IUPAC Name

1-(hexyldiselanyl)hexane

InChI

InChI=1S/C12H26Se2/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-12H2,1-2H3

InChI Key

NFSGNLIEXYVKCR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC[Se][Se]CCCCCC

Origin of Product

United States

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